6-methoxy-3-{4-[2-(4-methylpiperazino)-2-oxoethoxy]phenyl}-2H-chromen-2-one
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Overview
Description
6-methoxy-3-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a methoxy group at the 6th position and a phenyl group at the 3rd position. The phenyl group is further substituted with a 2-oxoethoxy group, which is linked to a 4-methylpiperazin-1-yl moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.
Introduction of the 2-Oxoethoxy Group: The 2-oxoethoxy group can be introduced by reacting the phenyl-substituted chromen-2-one with ethyl chloroacetate in the presence of a base like sodium hydride.
Attachment of the 4-Methylpiperazin-1-yl Moiety: The final step involves the nucleophilic substitution of the ethoxy group with 4-methylpiperazine in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy or ethoxy groups with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides or thiols-substituted derivatives.
Scientific Research Applications
6-methoxy-3-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-methoxy-3-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form favorable electrostatic and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity. For example, the N-methylpiperazine ring can interact with glutamic acid and asparagine residues, forming stable complexes that modulate enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-6-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy}-3,4-dimethyl-2H-chromen-2-one
- 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide
Uniqueness
6-methoxy-3-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl moiety enhances its solubility and bioavailability, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-methoxy-3-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl]chromen-2-one |
InChI |
InChI=1S/C23H24N2O5/c1-24-9-11-25(12-10-24)22(26)15-29-18-5-3-16(4-6-18)20-14-17-13-19(28-2)7-8-21(17)30-23(20)27/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
DNZYVRCQCXQGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Origin of Product |
United States |
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